molecular formula C15H14O4S2 B13059271 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate

Cat. No.: B13059271
M. Wt: 322.4 g/mol
InChI Key: BZQZAEFSKHNKPR-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate is a complex organic compound with the molecular formula C15H14O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienothiopyran derivative with 2-methylbenzoic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate
  • 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate

Uniqueness

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H14O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate

InChI

InChI=1S/C15H14O4S2/c1-10-4-2-3-5-11(10)14(16)19-13-6-8-20-15-12(13)7-9-21(15,17)18/h2-6,8,13H,7,9H2,1H3

InChI Key

BZQZAEFSKHNKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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